3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine
Overview
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties . It serves as a key pharmacophore in various drug discovery programs, making it a valuable scaffold for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer properties , suggesting potential targets within cancer-related pathways.
Mode of Action
It’s worth noting that similar compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may influence pathways related to apoptosis and cell proliferation .
Result of Action
Similar compounds have shown promising anti-cancer properties, indicating potential cytotoxic effects on cancer cells .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antibacterial activities This suggests that it may interact with certain enzymes, proteins, and other biomolecules in bacteria, leading to their inhibition or activation
Cellular Effects
Some studies have shown that it has antiproliferative activities against certain cancer cell lines . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine typically involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is carried out under mild conditions and provides the desired product in moderate to good yields . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with isocyanates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ethanol, hydrazine hydrate, and 2-chloropyrazine . The reaction mixture is heated and refluxed, followed by the addition of methanesulfonic acid and trifluoroacetic anhydride . The final product is obtained through a series of purification steps, including reduced pressure concentration and separation of organic phases .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrazine hydrate or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-A]pyrazine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Key pharmacophore in drugs for treating type II diabetes, cancer, and infectious diseases.
Industry: Utilized in the development of agrochemicals and functional materials.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.
Simmiparib: An investigational anticancer agent.
CPL2009-0031: Another compound with similar pharmacophore used in drug discovery.
Uniqueness
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is unique due to its trifluoromethyl group, which significantly enhances its physicochemical and pharmacological properties . This group improves the compound’s stability, bioavailability, and ability to interact with biological targets .
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRYGAGDPASJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652226 | |
Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-20-2 | |
Record name | 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486460-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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